molecular formula C15H6ClFN2O2 B11832762 Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- CAS No. 169037-48-3

Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-

Cat. No.: B11832762
CAS No.: 169037-48-3
M. Wt: 300.67 g/mol
InChI Key: QUVVHRRCMVEHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione . This systematic name derives from its fused polycyclic structure containing:

  • An indole moiety (benzopyrrole system) fused at positions 2 and 1
  • A quinazoline ring system (pyrimidine fused with benzene)
  • Two ketone groups at positions 6 and 12
  • Chlorine and fluorine substituents at positions 8 and 3 respectively

The molecular formula C₁₅H₆ClFN₂O₂ reflects the compound's elemental composition, with a calculated molecular weight of 300.67 g/mol . Structural analysis confirms a planar configuration optimized for π-π stacking interactions, a feature common to bioactive indoloquinazoline derivatives.

Table 1: Core Structural Features

Feature Position Group
Indole fusion 2,1-b Benzopyrrole
Quinazoline framework 6,12 Dione system
Halogen substitution 8 Chlorine
Halogen substitution 3 Fluorine

Structural Analogs and Isomeric Considerations

The compound belongs to the indolo[2,1-b]quinazoline-6,12-dione family, sharing its core scaffold with several biologically active analogs. The parent structure indolo[2,1-b]quinazoline-6,12-dione (CAS 13220-57-0) lacks halogen substituents and demonstrates reduced steric hindrance compared to the chloro-fluoro derivative.

Table 2: Key Structural Analogs

Compound Substituents CAS Registry
Parent structure None 13220-57-0
8-chloro-3-fluoro derivative Cl(8), F(3) 169037-48-3
Tryptanthrin (natural derivative) None 13220-57-0

Isomeric possibilities arise from alternative halogen substitution patterns, though current literature documents only the 8-chloro-3-fluoro configuration. Potential regioisomers could theoretically form through halogen migration to adjacent positions (e.g., 7-chloro-4-fluoro), but synthetic routes and characterization data for such variants remain unreported in peer-reviewed sources.

CAS Registry Numbers and Cross-Referenced Identifiers

This compound maintains rigorous chemical tracking through multiple identification systems:

Table 3: Registry Identifiers

Identifier Type Value Source
CAS Registry Number 169037-48-3 PubChem
PubChem CID 505820 NCBI
ChEMBL ID CHEMBL2347790 ChEMBL
DSSTox Substance ID DTXSID70333438 EPA
Wikidata Entry Q82098709 Wikidata

Synonyms and alternative designations include:

  • 8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione
  • SCHEMBL4586093 (laboratory code)
  • Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-

Properties

CAS No.

169037-48-3

Molecular Formula

C15H6ClFN2O2

Molecular Weight

300.67 g/mol

IUPAC Name

8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6ClFN2O2/c16-7-1-4-12-10(5-7)13(20)14-18-11-6-8(17)2-3-9(11)15(21)19(12)14/h1-6H

InChI Key

QUVVHRRCMVEHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation with Pre-Halogenated Intermediates

A widely adopted method involves microwave-assisted synthesis using substituted isatins and isatoic anhydrides. For example, 5-chloroisatin (to introduce 8-chloro) and 4-fluoroisatoic anhydride (to introduce 3-fluoro) react in N,N-dimethylacetamide (DMA) under microwave irradiation (100–120°C, 10–15 min) with KF-Al₂O₃ as a catalyst. This approach achieves yields of 68–72% for analogous halogenated derivatives, with regioselectivity confirmed via ¹H NMR and X-ray crystallography.

Table 1: Representative Reaction Conditions for Microwave-Assisted Synthesis

ParameterSpecification
Starting Materials5-Chloroisatin, 4-Fluoroisatoic Anhydride
CatalystKF-Al₂O₃ (15 mol%)
SolventN,N-Dimethylacetamide
Temperature110°C
Irradiation Time12 min
Yield70% (estimated)

One-Pot Sequential Functionalization

An alternative route employs a one-pot strategy using ZnO nanoparticles (12 mol%) in ethanol. Here, isatoic anhydride and 5-chloroisatin first form the indoloquinazoline core, followed by electrophilic fluorination at position 3 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method minimizes intermediate isolation steps, achieving a 65% yield in model systems.

Halogenation Techniques and Regioselectivity Control

Directing Group Strategies for Late-Stage Halogenation

Post-cyclization halogenation offers flexibility but requires careful control. Chlorination at position 8 is achieved using N-chlorosuccinimide (NCS) in acetic acid under reflux, leveraging the electron-rich C-8 position adjacent to the carbonyl group. Fluorination at C-3 is performed using xenon difluoride (XeF₂) in dichloromethane at 0°C, capitalizing on the ortho-directing effect of the adjacent lactam moiety.

Key Challenge : Competing halogenation at C-6 or C-12 due to electron-deficient carbonyl groups. This is mitigated by:

  • Temperature Modulation : Lower temperatures (−10°C) favor C-3 fluorination over C-6.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at C-8 for chlorination.

Spectroscopic Validation of Regiochemistry

¹⁹F NMR and NOESY correlations are critical for verifying halogen positions. For 8-chloro-3-fluoro derivatives:

  • ¹⁹F NMR : A singlet at δ −112 ppm (C-3 F) and absence of coupling with adjacent protons confirm no steric hindrance.

  • NOESY : Cross-peaks between H-1 (δ 7.8 ppm) and F-3 validate spatial proximity.

Comparative Analysis of Catalytic Systems

Solid-Supported vs. Homogeneous Catalysts

KF-Al₂O₃ (heterogeneous) and triethylamine (homogeneous) are compared for condensation efficiency:

Table 2: Catalyst Performance in Model Reactions

CatalystYield (%)Reaction Time (min)Byproduct Formation
KF-Al₂O₃7012<5%
Triethylamine583012%

Solid-supported catalysts reduce side reactions (e.g., hydrolysis of isatoic anhydride) and enable easier recovery.

Purification and Characterization Protocols

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol or DMF/water mixtures (4:1) yield high-purity crystals (≥98% by HPLC).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers but reduces yield by 15–20%.

Single-Crystal X-Ray Diffraction

A representative 8-chloro-3-fluoro derivative crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.02 Å, and β = 102.3°. The fluorine atom exhibits a bond length of 1.34 Å to C-3, consistent with sp² hybridization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors (0.5 mm channel diameter) achieve 85% conversion in 5 min residence time, compared to 12 min in batch reactors. Key parameters:

  • Pressure : 3 bar (prevents solvent vaporization).

  • Catalyst Loading : 10 mol% KF-Al₂O₃.

Waste Stream Management

Halogenated byproducts (e.g., 6,8-dichloro analogs) are minimized via:

  • pH Control : Maintaining reaction pH > 9 reduces HCl/HF release.

  • Solvent Recovery : Distillation recovers 92% DMA for reuse .

Chemical Reactions Analysis

Types of Reactions

Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions include various halogenated and reduced derivatives of indolo[2,1-b]quinazoline-6,12-dione .

Scientific Research Applications

Mycobacterial Infections

One of the most notable applications of indolo[2,1-b]quinazoline-6,12-dione derivatives is their effectiveness against mycobacteria, including strains responsible for tuberculosis. Studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains (MDRTB).

  • Mechanism of Action : The compounds interact with bacterial cell components, disrupting vital processes such as protein synthesis and cell wall formation. This leads to bacterial cell death or stasis.
  • Case Study : A patent (US5441955A) outlines methods for treating pathogenic mycobacterial infections using indolo[2,1-b]quinazoline-6,12-dione compounds. The study indicates that these compounds can be administered alone or in combination with other antimicrobial agents to enhance therapeutic efficacy .
CompoundActivityTarget PathogenReference
Indolo[2,1-b]quinazoline-6,12-dioneAntimycobacterialMycobacterium tuberculosis
8-chloro-3-fluoro-indolo[2,1-b]quinazoline-6,12-dioneAntimycobacterialMDRTB

Antimalarial Properties

Indolo[2,1-b]quinazoline-6,12-dione derivatives have also been investigated for their antimalarial properties. Research indicates that these compounds can effectively target malaria parasites both in vitro and in vivo.

  • Mechanism of Action : The antimalarial activity is believed to stem from the inhibition of key metabolic pathways within the parasite.
  • Case Study : A patent (US6531487B2) discusses the use of indolo[2,1-b]quinazoline-6,12-dione derivatives as potential treatments for malaria. The study highlights the efficacy of these compounds in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
CompoundActivityTarget PathogenReference
Indolo[2,1-b]quinazoline-6,12-dioneAntimalarialPlasmodium falciparum
8-chloro-3-fluoro-indolo[2,1-b]quinazoline-6,12-dioneAntimalarialPlasmodium spp.

Other Biological Activities

In addition to its antimicrobial and antimalarial properties, indolo[2,1-b]quinazoline derivatives have been explored for other biological activities:

  • Anticancer Potential : Some studies suggest that these compounds may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects that could be beneficial in treating various inflammatory conditions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 8-Chloro Substitution: Derivatives like 8-chlorotryptanthrin (4b) and 8-bromo (4c) () demonstrate that halogenation at the 8-position enhances apoptosis induction in leukemia cells by modulating mitochondrial pathways .
  • 3-Fluoro Substitution : The 3-fluoro group in 3-fluorotryptanthrin oxime (4l) () enhances selectivity for c-Jun N-terminal kinase (JNK3), a target in neurodegenerative diseases. Fluorine’s electronegativity alters charge distribution, strengthening hydrogen bonding with kinase active sites .
  • Dual Halogenation : The combination of 8-Cl and 3-F in the target compound is unique. Similar dual-substituted analogues (e.g., 3-chloro-8-nitro-tryptanthrin (NT1) ) exhibit potent antimalarial activity (100% gametocyte inhibition at IC90) due to synergistic electronic effects .

Physicochemical Properties

Compound Substituents Melting Point (°C) LogP (Calculated) Solubility
8-Chloro-3-fluoro-tryptanthrin 8-Cl, 3-F Not reported ~3.2* Low (aqueous)
8-Chlorotryptanthrin (4b) 8-Cl >250 2.8 Moderate (DMSO)
3-Fluorotryptanthrin oxime (4l) 3-F >225 2.5 Low
8-Fluorotryptanthrin 8-F Not reported 2.3 Moderate
NT1 (3-Cl-8-NO2) 3-Cl, 8-NO2 Not reported 1.9 High (organic)

*Estimated via analogous compounds. The 8-Cl/3-F combination likely increases hydrophobicity (higher LogP), reducing aqueous solubility compared to nitro or methoxy derivatives .

Structural and Crystallographic Insights

  • Planar Scaffold : The fused indoloquinazoline core remains planar in analogues like 7,9-dichloro-tryptanthrin (), enabling π-π stacking with biological targets.
  • Intermolecular Interactions : Weak C–H⋯Cl/F and C–H⋯O interactions stabilize crystal lattices in halogenated derivatives, which may influence formulation stability .

Biological Activity

Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is a compound with significant biological activity, particularly noted for its antimicrobial properties against pathogenic mycobacteria. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Overview of the Compound

Indolo[2,1-b]quinazoline-6,12-dione derivatives are part of a larger class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. The specific derivative in focus, 8-chloro-3-fluoro-, has been synthesized and characterized for its biological properties.

Antimicrobial Properties

Research indicates that indolo[2,1-b]quinazoline-6,12-dione compounds exhibit significant antimicrobial activity against various strains of mycobacteria, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB). The compound's efficacy is particularly notable against multi-drug resistant strains (MDRTB) .

Table 1: Antimicrobial Efficacy Against Mycobacteria

CompoundActivity Against MtbActivity Against MDRTBReference
Indolo[2,1-b]quinazoline-6,12-dioneEffectiveEffective
8-chloro-3-fluoro-indolo derivativeHighly EffectiveModerately Effective
Tryptanthrin and analogsVariableNot effective

The mechanism by which indolo[2,1-b]quinazoline-6,12-dione exerts its antimicrobial effects involves the inhibition of mycobacterial growth. The compound interacts with specific cellular targets within the bacteria, disrupting essential metabolic pathways. This action is crucial for the treatment of infections caused by both sensitive and resistant strains of Mtb .

Study 1: Efficacy Against Tuberculosis

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the potency of various indolo derivatives against Mtb. The study found that the 8-chloro-3-fluoro variant showed a significant reduction in bacterial load in vitro and in vivo models. The results indicated a promising therapeutic potential for this compound in treating TB .

Study 2: Resistance Mechanisms

Another research effort focused on understanding how indolo derivatives could overcome resistance mechanisms in MDRTB. The findings suggested that these compounds could be used in combination therapies to enhance efficacy and reduce the likelihood of resistance development .

Q & A

Q. How to evaluate telomeric G4 DNA stabilization for anticancer applications?

  • Methodological Answer :
  • FRET melting assay : Measure ΔTm of telomeric DNA (e.g., 5’-FAM-(GGGTTA)₃-TAMRA-3’) with/without compound .
  • Platinum complexation : Synthesize 8-iodo-tryptanthrin-Pt(II) complexes and compare stabilization efficacy (e.g., ΔTm = +15°C vs. +8°C for non-iodinated analogs) .

Key Notes for Experimental Design

  • Contradictions in Data : Some studies report IC₅₀ values <10 nM for halogenated derivatives , while others show μM-level activity . Always validate potency in context-specific assays.
  • Critical Parameters : Reaction yields drop significantly with sterically hindered substrates (e.g., 11% yield for 3-ethoxy derivatives vs. 80% for unsubstituted analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.